molecular formula C17H12S B087674 2-phenyl-2H-naphtho[1,8-bc]thiophene CAS No. 10245-69-9

2-phenyl-2H-naphtho[1,8-bc]thiophene

Cat. No. B087674
CAS RN: 10245-69-9
M. Wt: 248.3 g/mol
InChI Key: PJTMIGXTRCBNCM-UHFFFAOYSA-N
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Description

2-Phenyl-2H-naphtho[1,8-bc]thiophene, commonly referred to as PNT, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. PNT belongs to the family of naphthothiophene derivatives and is known for its unique chemical structure, which makes it an attractive candidate for various research studies.

Mechanism Of Action

The mechanism of action of PNT is not fully understood, but it is believed to involve the interaction of the compound with various biological molecules, such as enzymes and receptors. PNT has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Moreover, PNT has been shown to bind to various receptors, such as the dopamine D2 receptor, which is involved in the regulation of dopamine signaling in the brain.

Biochemical And Physiological Effects

PNT has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. PNT has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. Moreover, PNT has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia, by inducing cell cycle arrest and apoptosis.

Advantages And Limitations For Lab Experiments

PNT has several advantages for lab experiments, including its accessibility, low cost, and ease of synthesis. Moreover, PNT has been shown to exhibit excellent solubility in various organic solvents, making it an ideal compound for various research studies. However, PNT has some limitations, including its low stability under certain conditions, which may limit its applications in some research fields.

Future Directions

There are several future directions for research on PNT, including the synthesis of novel PNT derivatives with improved properties, such as higher charge carrier mobility and better photovoltaic properties. Moreover, further studies are needed to elucidate the mechanism of action of PNT and its potential applications in various research fields, including drug discovery, nanotechnology, and biotechnology. Furthermore, the development of new methods for the synthesis of PNT and its derivatives may lead to the discovery of new compounds with unique properties and potential applications.
Conclusion:
In conclusion, PNT is a promising compound for scientific research due to its unique chemical structure and potential applications in various research fields. The synthesis of PNT is relatively simple, and the compound has been shown to exhibit excellent properties for various research studies. Further research on PNT and its derivatives may lead to the discovery of new compounds with unique properties and potential applications in various fields.

Synthesis Methods

The synthesis of PNT involves the reaction of 2-naphthol with 2-bromobenzaldehyde in the presence of a base. The resulting product is then treated with thiophene-2-carbaldehyde to obtain PNT. The synthesis of PNT is relatively simple and can be carried out in a few steps, making it an accessible compound for research purposes.

Scientific Research Applications

PNT has shown promising results in various scientific research fields, including organic electronics, optoelectronics, and material science. PNT derivatives have been used as semiconductors in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to their high charge carrier mobility and excellent photovoltaic properties. Moreover, PNT derivatives have been used as building blocks for the synthesis of novel materials, such as conjugated polymers, which have potential applications in various fields, including energy storage and conversion, sensing, and catalysis.

properties

CAS RN

10245-69-9

Product Name

2-phenyl-2H-naphtho[1,8-bc]thiophene

Molecular Formula

C17H12S

Molecular Weight

248.3 g/mol

IUPAC Name

3-phenyl-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene

InChI

InChI=1S/C17H12S/c1-2-6-13(7-3-1)17-14-10-4-8-12-9-5-11-15(18-17)16(12)14/h1-11,17H

InChI Key

PJTMIGXTRCBNCM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C3=CC=CC4=C3C(=CC=C4)S2

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC4=C3C(=CC=C4)S2

synonyms

2-Phenyl-2H-naphtho[1,8-bc]thiophene

Origin of Product

United States

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